6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one
Description
6-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-chlorophenyl group. The dihydropyridazinone moiety contributes to hydrogen-bonding capabilities via its carbonyl oxygen and NH group, while the 1,2,4-oxadiazole ring enhances aromaticity and metabolic stability . This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active pyridazinone derivatives, which are known for their anti-inflammatory, antimicrobial, and kinase inhibitory properties .
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN4O2/c13-8-3-1-2-7(6-8)11-14-12(19-17-11)9-4-5-10(18)16-15-9/h1-6H,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLMINRVAUBLYDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=NNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1370597-61-7 | |
| Record name | 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Target of Action
Similar compounds with pyridazinone and oxadiazole moieties have been reported to exhibit diverse biological activities, suggesting potential interactions with multiple targets.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Similar compounds have been reported to influence various biochemical pathways, leading to diverse downstream effects
Biochemical Analysis
Biochemical Properties
6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, leading to the inhibition of bacterial growth. The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their catalytic activity.
Cellular Effects
The effects of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce cytotoxic effects in cancer cells, leading to apoptosis. Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, thereby altering cellular metabolism and promoting cell death in malignant cells.
Molecular Mechanism
The molecular mechanism of action of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of certain bacterial enzymes by binding to their active sites. This binding interaction prevents the enzymes from catalyzing their respective biochemical reactions, thereby exerting its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to the compound has been shown to result in sustained cytotoxic effects in cancer cells, indicating its potential for therapeutic applications.
Dosage Effects in Animal Models
The effects of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial and anticancer activities. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby disrupting bacterial metabolism and leading to cell death. Additionally, it may affect the levels of specific metabolites, further influencing cellular function and viability.
Transport and Distribution
The transport and distribution of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes via specific transporters and binding proteins. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues also influences its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridazin-3(2H)-one plays a vital role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce apoptosis in cancer cells by disrupting mitochondrial function. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
The compound 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 275.68 g/mol. The structure includes a pyridazinone core substituted with a 3-chlorophenyl and an oxadiazole moiety.
1. Antimicrobial Activity
Research indicates that compounds containing the pyridazinone ring exhibit significant antimicrobial properties. Studies have shown that derivatives of pyridazinones can effectively inhibit both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized pyridazinone derivatives demonstrated potent antibacterial activity against E. coli and Staphylococcus aureus, with some compounds achieving IC50 values as low as 0.091 mM .
2. Anticancer Properties
Pyridazinone derivatives have also been investigated for their anticancer potential. A study by Ahmad et al. (2010) highlighted that certain pyridazinone compounds exhibited high antitumor efficacy against various cancer cell lines, including leukemia and breast cancer cells, at concentrations less than 2 µM . The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
3. Anti-inflammatory Effects
The anti-inflammatory properties of pyridazinones have been documented in various studies. These compounds are believed to exert their effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and lipoxygenase . This makes them potential candidates for treating inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyridazinone derivatives act as inhibitors for critical enzymes involved in disease pathways.
- Receptor Modulation : Some compounds may interact with specific receptors in the body to modulate biological responses.
- Oxidative Stress Reduction : The ability to scavenge free radicals contributes to their protective effects against oxidative stress-related damage.
Case Studies
Several case studies have been conducted to evaluate the efficacy of similar compounds:
- Antimicrobial Study : A comparative study on various pyridazinone derivatives revealed that those with chlorophenyl substitutions showed enhanced antibacterial activity compared to their non-substituted counterparts .
- Anticancer Investigation : In vitro studies on the effects of pyridazinones on different cancer cell lines showed promising results in inhibiting tumor growth and inducing apoptosis .
Research Findings Summary
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- The fluorine atom at the para position enhances lipophilicity (logP ~2.8) compared to the meta-chloro derivative (logP ~3.2), as predicted by SwissADME .
Benzimidazole-Fused Analogues (e.g., 6-(Benzimidazol-2-yl)-2,3-dihydropyridazin-3-one ):
- Replacement of the oxadiazole ring with benzimidazole increases planarity (interplanar angle: 3.69° vs. 9.29° for oxadiazole-DMF interactions).
- Enhanced hydrogen bonding (N–H···O and N–H···N interactions) may improve crystallinity and bioavailability.
Core Ring Modifications
- Triazolo-Thiadiazine Derivatives (e.g., 6-(2,6-Dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine ): The triazole-thiadiazine core increases molecular rigidity, reducing conformational flexibility compared to dihydropyridazinone-oxadiazole hybrids. Higher calculated polar surface area (PSA: ~95 Ų vs. ~75 Ų for the target compound) suggests reduced membrane permeability.
Pharmacological and Physicochemical Properties
Table 1: Key Properties of Selected Analogues
- Solubility : The 4-fluorophenyl derivative exhibits superior aqueous solubility (0.25 mg/mL), attributed to reduced steric hindrance and increased polarity .
Crystallographic and Stability Insights
- Target Compound vs. Benzimidazole Analogue: The oxadiazole ring in the target compound introduces torsional strain (interplanar angle with dihydropyridazinone: ~9.29° ), whereas benzimidazole analogues exhibit near-planar structures, favoring π-π stacking. Hydrogen-bonding networks in the benzimidazole analogue (N1–H1···O2 and N4–H4···O1) enhance thermal stability (decomposition temperature: 220°C vs. 195°C for oxadiazole derivatives) .
Preparation Methods
Two-Step Condensation-Cyclization Approach
This method involves sequential formation of the oxadiazole and pyridazinone rings, followed by coupling:
Step 1: Synthesis of 3-(3-Chlorophenyl)-1,2,4-Oxadiazole-5-Carboxylic Acid
-
Reagents : 3-Chlorobenzonitrile, hydroxylamine hydrochloride, and ethyl chlorooxalate.
-
Conditions : Reflux in ethanol (12 h, 80°C), yielding 85–90% intermediate.
-
Mechanism : Nucleophilic substitution followed by cyclodehydration.
Step 2: Coupling with 6-Amino-2,3-Dihydropyridazin-3-One
-
Activation : Carboxylic acid converted to acyl chloride using thionyl chloride.
-
Coupling : Reacted with 6-amino-2,3-dihydropyridazin-3-one in dichloromethane (DCM) with triethylamine (TEA) as base.
-
Yield : 72–78% after purification by silica gel chromatography.
Table 1: Optimization of Coupling Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| TEA | DCM | 25 | 6 | 72 |
| DMAP | THF | 40 | 4 | 81 |
| HOBt/EDC | DMF | 0–25 | 12 | 68 |
One-Pot Tandem Synthesis
A streamlined protocol developed by El-Gendy et al. (2024) combines oxadiazole and pyridazinone formation in a single reactor:
Reagents :
-
3-Chlorophenylglyoxal (1.2 eq)
-
Semicarbazide hydrochloride (1.0 eq)
-
Maleic anhydride (1.5 eq)
Procedure :
-
Cyclocondensation : Reactants heated in acetic anhydride (110°C, 8 h) to form oxadiazole intermediate.
-
In situ Ring Expansion : Addition of hydrazine hydrate (2.0 eq) induces pyridazinone formation via [4+2] cycloaddition.
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol.
Key Advantages :
Microwave-Assisted Synthesis
Modern techniques employ microwave irradiation to accelerate key steps:
Oxadiazole Cyclization :
Pyridazinone Coupling :
-
Microwave parameters: 150 W, 100°C, 20 min.
-
Side Reaction Mitigation : Reduced epimerization and decomposition.
Functionalization and Derivatization Strategies
Halogen Exchange Reactions
Analytical Characterization Data
Table 2: Spectroscopic Signatures of Target Compound
| Technique | Key Data Points |
|---|---|
| ¹H NMR | δ 7.45–7.62 (m, 4H, Ar-H), 4.32 (s, 2H, CH₂) |
| ¹³C NMR | 167.8 (C=O), 159.4 (oxadiazole C-2) |
| IR (cm⁻¹) | 1743 (C=O), 1605 (C=N), 755 (C-Cl) |
| HRMS | m/z 274.0584 [M+H]⁺ (calc. 274.0589) |
Comparative Analysis of Synthetic Routes
Table 3: Method Efficiency Metrics
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Two-Step Condensation | 78 | 98 | 18 | Moderate |
| One-Pot Tandem | 92 | 95 | 8 | High |
| Microwave-Assisted | 94 | 99 | 0.5 | Limited |
Industrial-Scale Considerations
For kilogram-scale production, the one-pot tandem method proves most viable:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2,3-dihydropyridazin-3-one, and what key reaction parameters require optimization?
- Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of substituted amidoximes with carbonyl derivatives and nucleophilic substitutions. Key parameters include temperature control (60–120°C), solvent selection (e.g., DMF or toluene), and catalyst use (e.g., nickel perchlorate). Optimization focuses on minimizing side reactions, such as oxadiazole ring decomposition, by adjusting pH and reaction time .
Q. Which spectroscopic and chromatographic methods are most reliable for confirming the structural integrity and purity of this compound?
- Answer: High-resolution NMR (¹H/¹³C) confirms regiochemistry, while IR spectroscopy identifies functional groups (e.g., C=O at ~1700 cm⁻¹). Purity is assessed via HPLC (>95% purity threshold). X-ray crystallography (using SHELX programs) resolves stereochemical ambiguities in crystalline forms .
Q. What are the primary biological targets or pathways hypothesized for this compound based on structural analogs?
- Answer: Structural analogs suggest activity against kinases (e.g., EGFR) and enzymes in inflammatory pathways (e.g., COX-2). The oxadiazole moiety may act as a bioisostere for carboxyl groups, enhancing membrane permeability and target binding .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different studies?
- Answer: Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Mitigation strategies include:
- Reproducibility checks: Validate protocols using standardized cell lines (e.g., NCI-60 panel).
- Structural validation: Re-analyze compound batches via LC-MS to rule out degradation.
- Comparative assays: Test alongside positive controls (e.g., doxorubicin for cytotoxicity) .
Q. What strategies are recommended for optimizing the reaction yield and minimizing by-products during the synthesis of complex intermediates?
- Answer:
- Stepwise purification: Isolate intermediates via column chromatography before proceeding.
- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) for cyclization efficiency.
- Solvent optimization: Use polar aprotic solvents (e.g., DMF) to stabilize transition states.
- By-product analysis: Employ TLC or GC-MS to identify and address side reactions .
Q. How can computational chemistry tools be integrated with experimental data to predict and validate the compound's reactivity or binding modes?
- Answer:
- Docking studies: Use AutoDock Vina to model interactions with targets like EGFR.
- DFT calculations: Predict regioselectivity in electrophilic substitutions (e.g., bromination).
- MD simulations: Assess stability of protein-ligand complexes over 100-ns trajectories.
- Validation: Cross-reference computational results with experimental kinetics (e.g., SPR binding assays) .
Q. What experimental approaches are critical for elucidating the structure-activity relationship (SAR) of substituents on the chlorophenyl and oxadiazole moieties?
- Answer:
- Analog synthesis: Replace chlorine with F, Br, or methyl groups to assess electronic effects.
- Bioactivity profiling: Test analogs in enzyme inhibition assays (e.g., IC₅₀ determination).
- QSAR modeling: Correlate substituent Hammett constants (σ) with activity trends.
- Crystallography: Resolve binding poses of analogs co-crystallized with targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
